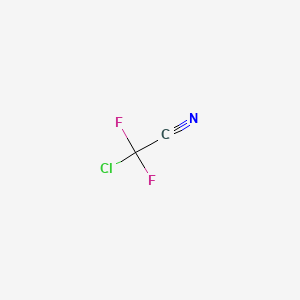

Chlorodifluoroacetonitrile

Description

Overview of Nitrile Chemistry in Synthetic and Mechanistic Contexts

Nitriles are a class of organic compounds characterized by a -C≡N functional group. wikipedia.org This carbon-nitrogen triple bond is a key feature, rendering the nitrile group a reactive site for various chemical transformations. ebsco.com Nitriles are considered "disguised" carboxylic acids because their hydrolysis yields amides and subsequently carboxylic acids. ebsco.com

The synthesis of nitriles can be achieved through several methods, including:

Nucleophilic substitution: Alkyl halides can react with alkali metal cyanides to replace the halogen with a cyano group. wikipedia.orgchemistrysteps.com

Dehydration of amides: Primary amides can be dehydrated using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) to form nitriles. wikipedia.orgchemistrysteps.comchemguide.co.uk

From aldehydes and ketones: These compounds react with hydrogen cyanide to form cyanohydrins (hydroxynitriles). ebsco.comchemguide.co.uklibretexts.org

The reactivity of the nitrile group allows for a wide range of transformations. The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack. libretexts.org For instance, Grignard reagents react with nitriles to form ketones after hydrolysis. libretexts.org Reduction of nitriles, typically with lithium aluminum hydride (LiAlH4), is an effective method for synthesizing primary amines. libretexts.org Furthermore, the hydrolysis of nitriles under acidic or basic conditions provides a reliable route to carboxylic acids. libretexts.org

Mechanistic studies have provided deeper insights into nitrile reactivity. For example, the hydrolysis of nitriles in acidic conditions involves the initial protonation of the nitrogen atom, which increases the electrophilicity of the carbon, facilitating attack by water. libretexts.org In contrast, under basic conditions, the strongly nucleophilic hydroxide (B78521) ion can directly attack the nitrile carbon. libretexts.org

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. alfa-chemistry.comwikipedia.org

Key effects of fluorine incorporation include:

Enhanced Stability: The strength of the C-F bond often leads to increased metabolic stability in drug molecules. alfa-chemistry.comchimia.ch

Increased Lipophilicity: The presence of fluorine can enhance a molecule's ability to pass through cell membranes. numberanalytics.comchimia.ch

Altered Acidity/Basicity: The high electronegativity of fluorine can significantly influence the pKa of nearby functional groups. chimia.ch

Conformational Changes: The small size of the fluorine atom (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to replace hydrogen without causing significant steric hindrance, yet it can induce conformational preferences due to electronic effects. alfa-chemistry.comchimia.ch

These unique properties have led to the widespread use of fluorinated compounds in various fields. An estimated 20% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Notable examples of fluorinated drugs include fluoxetine (B1211875) (Prozac), ciprofloxacin, and 5-fluorouracil. alfa-chemistry.com In materials science, fluoropolymers are valued for their low friction coefficients and resistance to harsh environments. alfa-chemistry.com

Positioning of Chlorodifluoroacetonitrile within the Landscape of Perhalogenated Nitriles

Perhalogenated nitriles are a class of nitriles where all hydrogen atoms on the alkyl group have been replaced by halogens. This compound (CF2ClCN) is a prominent member of this family. The presence of both chlorine and fluorine atoms on the α-carbon, coupled with the electron-withdrawing nature of the cyano group, imparts unique reactivity to this molecule.

The fluoroalkyl group in these nitriles significantly increases the electrophilic character of the nitrile carbon, making them excellent building blocks in organic synthesis. researchgate.net They are used in the synthesis of a variety of fluorine-containing heterocyclic compounds. researchgate.net this compound, in particular, serves as a precursor for creating more complex fluorinated structures. For instance, it has been used in reactions to produce condensed oxo-s-triazines and s-triazoles. researchgate.net Its reactions with various reagents can lead to the formation of novel perhalogenated compounds. For example, its reaction with silver(II) fluoride (B91410) yields a perhalogenated azo compound. thieme-connect.de The study of perhalogenated nitriles like this compound is crucial for the development of new fluorinated materials and pharmaceuticals.

Properties

CAS No. |

421-05-6 |

|---|---|

Molecular Formula |

C2ClF2N |

Molecular Weight |

111.48 g/mol |

IUPAC Name |

2-chloro-2,2-difluoroacetonitrile |

InChI |

InChI=1S/C2ClF2N/c3-2(4,5)1-6 |

InChI Key |

GUIPZCNIFDPABQ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(F)(F)Cl |

physical_description |

White gas with a pungent odor; [Fairfield MSDS] |

Origin of Product |

United States |

Synthetic Methodologies for Chlorodifluoroacetonitrile

Direct Fluorination and Halogenation Approaches

The direct introduction of fluorine and chlorine atoms onto a difluoroacetonitrile (B1347018) scaffold represents a primary synthetic strategy. This approach is contingent on the careful selection of halogenating agents to achieve the desired substitution pattern and avoid over-halogenation or undesirable side reactions.

Reactions Involving High-Valency Oxidizing Metal Fluorides for Fluorination

The direct fluorination of organic compounds can be a challenging endeavor due to the high reactivity of elemental fluorine. wikipedia.org High-valency metal fluorides serve as important reagents in this context, offering a more controlled means of introducing fluorine. While specific examples for the direct synthesis of chlorodifluoroacetonitrile using these reagents are not extensively detailed in readily available literature, the general principle involves the reaction of a suitable precursor with a metal fluoride (B91410) capable of oxidative fluorination. The reactivity of halogens generally decreases down the group, with fluorine being the most reactive. libretexts.org

Consideration of Specific Fluorinating Agents and Their Reaction Selectivity

A variety of fluorinating agents are available to organic chemists, each with its own reactivity profile and selectivity. beilstein-journals.orgnih.gov The choice of reagent is critical in achieving the desired transformation without unwanted side reactions. For the synthesis of a molecule like this compound, a reagent that can selectively introduce a chlorine atom into a difluoroacetonitrile molecule would be required. The halogenation of alkanes, for instance, often proceeds via a free-radical mechanism, and the selectivity can be influenced by the relative stability of the resulting radical intermediates. libretexts.org The synthesis of chloroacetonitrile (B46850) itself can be achieved through the dehydration of chloroacetamide. wikipedia.org Further chlorination of chloroacetonitrile can lead to dichloroacetonitrile. wikipedia.org

Transformations from Amide Precursors

An alternative and often more controlled route to nitriles involves the dehydration of the corresponding primary amide. This method is a cornerstone of nitrile synthesis and has been applied to a wide array of substrates.

Dehydration of Chlorodifluoroacetamide (B1581516)

The synthesis of this compound can be effectively achieved through the dehydration of its corresponding amide precursor, chlorodifluoroacetamide. This reaction involves the removal of a molecule of water from the primary amide group to form the nitrile functionality. The precursor, chlorodifluoroacetamide, is a known compound with the CAS number 354-28-9. scbt.comthermofisher.com

Investigation of Activating Agents and Reaction Conditions

The dehydration of amides typically requires the use of a dehydrating agent or a catalyst to facilitate the transformation. A variety of reagents and conditions have been developed for this purpose, ranging from strong dehydrating agents like phosphorus pentoxide to milder catalytic systems. The choice of activating agent and reaction conditions is crucial to ensure high conversion and to avoid degradation of the starting material or product, especially when dealing with halogenated compounds which can be sensitive to certain reagents. While specific conditions for the dehydration of chlorodifluoroacetamide are not widely reported, general methods for amide dehydration provide a starting point for optimization.

Alternative Preparative Routes and Novel Synthetic Strategies

Beyond the direct halogenation and amide dehydration routes, other synthetic strategies could potentially be employed for the preparation of this compound. These might include halogen exchange reactions, where a different halogen atom is replaced by chlorine or fluorine, or the construction of the C-CN bond through novel catalytic methods. The development of new synthetic methodologies is an ongoing area of research in organic chemistry, and innovative approaches could offer advantages in terms of efficiency, selectivity, and substrate scope.

Synthesis from Azidonitriles and Nitrosonium Salts

There is no available information in the searched scientific literature describing the synthesis of this compound through the reaction of azidonitriles with nitrosonium salts. This specific synthetic pathway has not been reported for this compound.

Radical-Initiated Synthetic Pathways

Detailed research findings on the radical-initiated synthesis of this compound are not present in the public scientific record. While radical reactions are a cornerstone of organic synthesis, their specific application to produce this compound has not been documented.

Photochemical and Catalytic Synthesis Methodologies

Information regarding the photochemical and catalytic synthesis of this compound is similarly absent from the reviewed literature. No specific catalysts or photochemical conditions have been reported for the successful synthesis of this molecule.

Mechanistic Investigations of Chlorodifluoroacetonitrile Reactions

Electrophilic and Dienophilic Reactivity Profiles

The electrophilic character of the carbon atom in the nitrile group, enhanced by the inductive effect of the halogens, makes chlorodifluoroacetonitrile a valuable precursor in the synthesis of heterocyclic compounds. Its dienophilic nature is also exploited in cycloaddition reactions.

Role as a Building Block in Heterocyclic Compound Synthesis

This compound serves as a versatile building block for the introduction of the difluoromethyl group into various heterocyclic systems. The nitrile functionality can participate in cyclization reactions to form nitrogen-containing heterocycles. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar fluorinated nitriles suggests its potential in synthesizing a range of heterocyclic structures. For instance, analogous compounds are known to react with various reagents to form substituted pyridines, pyrimidines, and triazines. The general strategy involves the reaction of the nitrile group with a dinucleophile, leading to the formation of the heterocyclic ring. The presence of the chlorine and fluorine atoms can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic compounds.

Cycloaddition Reaction Mechanisms

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Current time information in Bangalore, IN.wikipedia.org While specific studies on the cycloaddition reactions of this compound are limited, the behavior of the closely related trifluoroacetonitrile (B1584977) (CF₃CN) in [3+2] cycloadditions provides significant mechanistic insights.

In a study on the [3+2] cycloaddition of trifluoroacetonitrile with diarylnitrilimines, the reaction proceeds with high regioselectivity to yield 5-trifluoromethyl-1,2,4-triazoles. The reaction is believed to follow a concerted mechanism, where the frontier molecular orbitals (HOMO and LUMO) of the reactants dictate the stereochemical outcome. The nitrilimine acts as the nucleophile (HOMO) and the trifluoroacetonitrile as the electrophile (LUMO). The regioselectivity is controlled by the electronic and steric properties of the substituents on the diarylnitrilimine.

Table 1: Calculated Activation and Reaction Gibbs Free Energies for the [3+2] Cycloaddition of Trifluoroacetonitrile with a Diarylnitrilimine

| Reaction Pathway | Activation Gibbs Free Energy (kcal/mol) | Reaction Gibbs Free Energy (kcal/mol) |

| Formation of 5-trifluoromethyl-1,2,4-triazole | ~15 | ~-70 |

| Formation of 4-trifluoromethyl-1,2,4-triazole | ~20 | ~-60 |

Data based on theoretical calculations for the reaction of trifluoroacetonitrile.

The data suggests that the formation of the 5-substituted triazole is both kinetically and thermodynamically favored. It is highly probable that this compound would exhibit similar reactivity in [3+2] cycloaddition reactions, serving as a dienophile to react with various 1,3-dipoles to generate five-membered heterocyclic rings. The presence of the chlorine atom in place of a fluorine atom might slightly alter the electronic properties and steric hindrance, potentially influencing the reaction rates and regioselectivity, though the fundamental mechanistic pathway is expected to be analogous.

Nucleophilic Reactivity and Substitution Patterns

The carbon atom of the nitrile group in this compound is susceptible to nucleophilic attack. Additionally, the chlorine atom can potentially be displaced by strong nucleophiles, although this is generally less facile than reactions at the nitrile group.

Reactions with Various Nucleophiles

This compound is expected to react with a variety of nucleophiles at the electrophilic carbon of the nitrile group.

Amines: Primary and secondary amines can add across the carbon-nitrogen triple bond to form amidines. The reaction likely proceeds through a nucleophilic addition mechanism, where the lone pair of the nitrogen atom of the amine attacks the nitrile carbon, followed by proton transfer.

Alcohols: In the presence of a strong acid or base catalyst, alcohols can add to the nitrile group to form imidates. The reaction is initiated by the activation of the nitrile group by the catalyst.

Thiols: Similar to alcohols, thiols can react with this compound under appropriate conditions to yield thioimidates.

The general mechanism for the nucleophilic addition to the nitrile group can be depicted as follows:

Nucleophilic attack on the nitrile carbon.

Protonation of the resulting nitrogen anion.

The reactivity of the nucleophile and the reaction conditions will determine the outcome of the reaction.

Mechanism of Fluoride (B91410) Transfer Processes

While direct nucleophilic substitution of a fluorine atom in this compound is not a commonly reported reaction due to the strength of the C-F bond, fluoride transfer processes can be relevant in certain contexts, particularly in the presence of strong Lewis acids or in biological systems. The mechanism of fluoride transfer often involves the coordination of a Lewis acid to the fluorine atom, which weakens the C-F bond and facilitates its cleavage. In biological systems, fluoride can be displaced from organofluorine compounds through enzymatic action. The mechanism of fluoride displacement from tooth enamel by forming fluorapatite (B74983) is a well-studied example of a fluoride transfer process.

Radical Chemistry Involving this compound

The presence of a C-Cl bond in this compound suggests the potential for radical chemistry. Homolytic cleavage of the C-Cl bond can be initiated by UV light or radical initiators, leading to the formation of a this compound radical.

This radical can then participate in various radical reactions, such as:

Addition to Alkenes: The this compound radical can add across the double bond of an alkene to form a new carbon-carbon bond. This would be a radical addition reaction.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of difluoroacetonitrile (B1347018) and a new radical.

The general steps in a radical chain reaction involving this compound would be:

Initiation: Homolytic cleavage of the C-Cl bond to form radicals.

Propagation: The radical reacts with a substrate to form a new radical, which continues the chain.

Termination: Two radicals combine to terminate the chain reaction.

While specific studies on the radical chemistry of this compound are not widely reported, the principles of free-radical halogenation suggest that such reactions are mechanistically plausible. For instance, radical bromination of alkanes is a well-established process that proceeds via a similar radical chain mechanism.

Initiation Mechanisms in Polymerization Processes

The polymerization of unsaturated compounds, such as those containing a nitrile group, can be initiated through various mechanisms, primarily radical and anionic pathways. The presence of electron-withdrawing groups, like the chlorine and fluorine atoms and the nitrile group in this compound, significantly influences the operative mechanism.

Anionic Polymerization:

Anionic polymerization is initiated by a nucleophile, which attacks the electron-deficient carbon atom of the monomer. For a nitrile-containing compound, the initiator adds to the carbon of the nitrile group or an adjacent unsaturated carbon. The stability of the resulting anionic propagating species is crucial. In the case of this compound, the strong electron-withdrawing nature of the fluorine and chlorine atoms would be expected to stabilize the negative charge on an adjacent carbon, making anionic initiation a plausible pathway. arkat-usa.orgyoutube.com

Common initiators for anionic polymerization include organometallic compounds like alkyllithiums (e.g., n-butyllithium) and Grignard reagents, as well as alkali metal amides. arkat-usa.org The initiation step involves the formation of a carbanion, which then propagates by adding to subsequent monomer units. youtube.com

Radical Polymerization:

Radical polymerization is initiated by a species with an unpaired electron. youtube.com This process typically involves three main stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (e.g., peroxides, azo compounds) decomposes upon heating or irradiation to generate initial radicals. These radicals then add to a monomer molecule to create a new, monomer-centered radical.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end.

Termination: The growth of the polymer chain is halted, usually by the combination of two radicals or by disproportionation.

For halogenated compounds, the choice of initiator and reaction conditions is critical to control the polymerization process and the properties of the resulting polymer. youtube.com

Table 1: Comparison of Potential Polymerization Initiation Mechanisms for Halogenated Nitriles

| Initiation Mechanism | Initiator Type | Key Characteristics | Plausibility for this compound |

|---|---|---|---|

| Anionic | Nucleophiles (e.g., n-BuLi, NaNH₂) | Favored by electron-withdrawing groups; can lead to living polymerizations. arkat-usa.orgyoutube.com | High, due to the stabilizing effect of halogens and the nitrile group. |

| Radical | Radical Initiators (e.g., AIBN, Benzoyl Peroxide) | Tolerant to various functional groups; common for industrial polymer production. youtube.comyoutube.com | Moderate to High, as halogenated alkenes can undergo radical polymerization. |

Photolysis-Induced Radical Pathways

Photolysis, the decomposition of a chemical compound by light, is a common method for generating radicals. For halogenated molecules, the carbon-halogen bond is often the weakest link and can undergo homolytic cleavage upon absorption of ultraviolet (UV) radiation, leading to the formation of a carbon-centered radical and a halogen radical.

For a molecule like this compound, the C-Cl bond is significantly weaker than the C-F bonds and would be the most likely site for initial cleavage upon photolysis.

General Pathway: ClCF₂CN + hν → •CF₂CN + Cl•

The generated difluoroacetonitrile radical (•CF₂CN) and chlorine radical (Cl•) can then initiate a variety of subsequent reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from solvent molecules or other organic species present.

Dimerization: Two radicals can combine to form a stable dimer.

Addition Reactions: The radicals can add to unsaturated bonds, potentially initiating polymerization as described in the previous section.

The specific products formed depend on the reaction conditions, such as the wavelength of light, the solvent, and the presence of other reactive species. Studies on similar halogenated compounds have shown that photolysis in different solvents can lead to a variety of products derived from both radical and ionic intermediates.

Catalytic Transformations and Their Underlying Mechanisms

Catalytic processes can be employed to achieve a wide range of transformations for halogenated compounds, including hydrodehalogenation, coupling reactions, and isomerization. The choice of catalyst is paramount and is typically a transition metal complex.

Hydrodehalogenation:

This process involves the replacement of a halogen atom with a hydrogen atom, typically using a transition metal catalyst (e.g., Palladium, Platinum) and a hydrogen source (e.g., H₂, silanes). The general mechanism often involves the oxidative addition of the carbon-halogen bond to the metal center, followed by reductive elimination to release the dehalogenated product.

Coupling Reactions:

Catalytic cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, could potentially be used to form new carbon-carbon bonds at the position of the chlorine atom in this compound. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, mediated by a transition metal catalyst (commonly Palladium-based).

Table 2: Potential Catalytic Transformations for this compound

| Transformation Type | Catalyst Type | General Reaction | Mechanistic Steps |

|---|---|---|---|

| Hydrodehalogenation | Pd/C, PtO₂ | R-X + H₂ → R-H + HX | Oxidative addition, reductive elimination |

| Cross-Coupling (e.g., Suzuki) | Pd(PPh₃)₄ | R-X + R'-B(OR)₂ → R-R' | Oxidative addition, transmetalation, reductive elimination |

The reactivity of this compound in these catalytic systems would be influenced by the strength of the C-Cl bond and the potential for the nitrile group to coordinate with and potentially deactivate the catalyst.

Quantum Mechanical Investigations of Molecular Structure and Electronic States

Quantum mechanical calculations are fundamental to understanding the geometry and electronic nature of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. wikipedia.orgresearchgate.net This method is used to predict a wide range of properties, including molecular geometry, electronic structure, and thermodynamic parameters. scirp.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the problem significantly. wikipedia.org

Studies on halogenated acetonitriles have employed DFT to investigate their properties. For instance, calculations have been performed on the CClF₂CN molecule to determine characteristics such as its dipole moment and fluoride ion affinity. researchgate.net The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d), aug-cc-pVTZ) is crucial, as it dictates the accuracy of the predicted properties. youtube.comnih.gov DFT can provide precise data on the molecule's optimized geometry, including the lengths of the C-Cl, C-F, C-C, and C≡N bonds, as well as the bond angles that define its three-dimensional shape.

Furthermore, DFT is used to analyze the electronic states by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. scirp.org

Table 1: Representative Data from DFT Calculations on a Halogenated Acetonitrile (B52724) Note: This table contains representative data types obtained from DFT calculations. Specific values for this compound require dedicated computational studies.

| Parameter | Calculated Value |

|---|---|

| C-C Bond Length (Å) | 1.46 |

| C≡N Bond Length (Å) | 1.15 |

| C-Cl Bond Length (Å) | 1.78 |

| C-F Bond Length (Å) | 1.35 |

| F-C-F Bond Angle (°) | 108.5 |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 7.0 |

| Dipole Moment (Debye) | 2.5 |

Ab Initio and Semi-Empirical Calculations

Beyond DFT, other quantum mechanical methods are used to study molecular systems. Ab initio ("from the beginning") methods solve the Schrödinger equation with fewer approximations and without reliance on empirical parameters. libretexts.orgresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a hierarchy of increasing accuracy and computational cost. researchgate.net They are capable of providing highly accurate predictions of molecular geometries and electronic properties, often serving as benchmarks for other methods. nih.govrsc.org For a molecule like this compound, ab initio calculations can precisely determine its ground and excited electronic states. nsf.gov

Semi-empirical methods, such as AM1, PM3, and PM6, offer a computationally less expensive alternative. libretexts.orgnumberanalytics.com These methods simplify the calculations by using parameters derived from experimental data or high-level ab initio results. libretexts.orgscielo.org.mx While less accurate than DFT or ab initio approaches, their speed makes them suitable for very large molecular systems or for preliminary, high-throughput screening before applying more rigorous techniques. numberanalytics.com They can be used to calculate molecular properties like heats of formation and optimize geometries. scielo.org.mx

Table 2: Comparison of Quantum Mechanical Methodologies

| Method Type | General Accuracy | Computational Cost | Key Feature |

|---|---|---|---|

| Semi-Empirical (e.g., PM3, AM1) | Low to Medium | Very Low | Uses empirical parameters for speed. libretexts.orgscielo.org.mx |

| Density Functional Theory (e.g., B3LYP) | Medium to High | Medium | Good balance of accuracy and cost for many systems. wikipedia.org |

| Ab Initio (e.g., MP2, CCSD(T)) | High to Very High | High to Very High | Based on first principles, systematically improvable. researchgate.net |

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. smu.edu This involves identifying all elementary steps, including transient species like transition states and intermediates, to build a complete picture of how reactants are converted to products. researchgate.net

Modeling of Bond Fission and Formation Processes

Chemical reactions fundamentally involve the breaking and forming of chemical bonds. Computational methods can model these processes by calculating the potential energy surface of a reaction. smu.edu For this compound, key reactions would involve the cleavage (fission) of the C-Cl, C-F, or C-C bonds. Bond fission can occur in two primary ways: homolytically, where the bond breaks to form two radical species, or heterolytically, to form a cation and an anion. wikipedia.orgscribd.comallen.in

Theoretical calculations can determine the bond dissociation energy (BDE) for each bond, providing a measure of its strength and the energy required for homolytic cleavage. savemyexams.com By mapping the reaction coordinate, researchers can identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy barrier. researchgate.net For example, in the fluorination of CClF₂CN, computational models could be used to study the pathway of C-Cl bond cleavage and subsequent C-F bond formation. researchgate.net

Computational Prediction of Reaction Intermediates

During a multi-step reaction, short-lived, high-energy species known as reaction intermediates are formed. scribd.comlibretexts.org These intermediates exist in local minima on the potential energy surface between transition states. Because they are often highly reactive and present in low concentrations, they can be difficult to detect experimentally. nih.gov

Computational modeling provides a powerful means to predict the structure, stability, and electronic properties of these transient species. mdpi.comnih.gov In reactions involving this compound, such as its fluorination which is known to produce various unsaturated and azo-derivative products, computational methods can help identify the likely intermediates. researchgate.net Theoretical calculations can explore the relative energies of potential carbocations, carbanions, or radical intermediates to determine the most plausible reaction mechanism. scribd.com

Spectroscopic Parameter Prediction and Interpretation

Computational spectroscopy is a field where theoretical calculations are used to predict and interpret the spectra of molecules. mdpi.com By simulating spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman, and comparing them with experimental results, chemists can confirm molecular structures and gain a deeper understanding of vibrational and electronic properties. mdpi.comsmu.edu

For this compound, DFT calculations have been successfully used to predict ¹⁹F NMR chemical shifts. researchgate.net Studies have shown that methods like B3LYP-GIAO (Gauge-Independent Atomic Orbital) can yield ¹⁹F NMR shielding values that, with appropriate basis sets (such as those including diffuse functions like 6-31++G(d,p)), show good agreement with experimental data. researchgate.net

Similarly, the vibrational frequencies corresponding to the stretching and bending of bonds in CClF₂CN can be calculated. ijaemr.com These computed frequencies and their corresponding intensities help in the assignment of bands observed in experimental IR and Raman spectra. derpharmachemica.comekb.eg Discrepancies between calculated and experimental frequencies can often be resolved by applying scaling factors or using more advanced methods that account for anharmonicity. smu.edunasa.gov

Table 3: Computationally Predicted Spectroscopic Data Note: This table illustrates the types of spectroscopic data that can be predicted. Specific values are highly dependent on the level of theory used.

| Spectroscopic Parameter | Computational Method | Typical Output |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | DFT-GIAO | Predicted shielding tensors and chemical shifts. researchgate.net |

| IR Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | Wavenumbers and intensities of vibrational modes. ijaemr.com |

| Raman Activity (Å⁴/amu) | DFT (e.g., B3LYP) | Scattering activities for Raman-active modes. ekb.eg |

| UV-Vis Absorption (nm) | TD-DFT | Electronic transition energies and oscillator strengths. schrodinger.com |

Theoretical Infrared (IR) and Raman Spectroscopy

Theoretical vibrational spectroscopy is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of molecules. ethz.ch These predictions are invaluable for interpreting experimental spectra, assigning vibrational modes, and understanding the structural and bonding characteristics of a molecule. otavachemicals.com

Computational methods, typically based on Density Functional Theory (DFT) or other ab initio approaches, are used to calculate the vibrational frequencies and their corresponding intensities. mpg.de The calculation begins with the optimization of the molecule's geometry to find its lowest energy structure. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are computed to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of atoms for each frequency.

IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman intensities are calculated from changes in the molecular polarizability. vu.lt For a molecule like this compound, theoretical spectra would reveal characteristic frequencies for C-Cl, C-F, C≡N, and C-C bond stretching, as well as various bending and torsional modes. Comparing the computed spectra with experimental data allows for a detailed assignment of the observed spectral bands. scifiniti.com

Table 1: Illustrative Data from Theoretical Vibrational Analysis of this compound

This table illustrates the type of information a computational vibrational analysis would provide. The values presented are hypothetical, as specific published data for this compound is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Calculated Raman Activity (Å⁴/amu) |

| C≡N Stretch | [Value] | [Value] | [Value] |

| C-F Symmetric Stretch | [Value] | [Value] | [Value] |

| C-F Asymmetric Stretch | [Value] | [Value] | [Value] |

| C-Cl Stretch | [Value] | [Value] | [Value] |

| C-C Stretch | [Value] | [Value] | [Value] |

| Bending/Torsional Modes | [Value] | [Value] | [Value] |

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational NMR spectroscopy is a powerful method for predicting the NMR chemical shifts (δ) and spin-spin coupling constants of molecules. nasa.gov These calculations are crucial for confirming molecular structures, especially for complex molecules or those where experimental data is ambiguous.

The primary method involves calculating the nuclear magnetic shielding tensor (σ) for each nucleus in the molecule using quantum mechanical methods like DFT or post-Hartree-Fock approaches. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, computational NMR would predict the ¹³C and ¹⁵N chemical shifts, as well as the ¹⁹F chemical shifts. These calculations are highly sensitive to the electronic environment around each nucleus. Therefore, theoretical predictions would provide insight into the electronic effects of the chlorine and fluorine atoms on the carbon and nitrogen atoms of the acetonitrile backbone.

Table 2: Representative Data from Computational NMR Analysis of this compound

This table shows the kind of data expected from a computational NMR study. The chemical shift values are for illustrative purposes only.

| Nucleus | Calculated Isotropic Shielding (ppm) | Reference Shielding (ppm) | Calculated Chemical Shift (δ, ppm) |

| C (in -CF₂) | [Value] | [Value of TMS] | [Value] |

| C (in -CN) | [Value] | [Value of TMS] | [Value] |

| N (in -CN) | [Value] | [Value of reference] | [Value] |

| F | [Value] | [Value of reference] | [Value] |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their dynamic processes, conformational flexibility, and interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, rotation around the C-C single bond would be of primary interest.

Computational methods can be used to construct a potential energy surface (PES) or energy landscape by calculating the energy of the molecule as a function of specific dihedral angles. This analysis identifies the stable conformers (energy minima) and the energy barriers to rotation (transition states). For this compound, this would reveal the most stable rotational orientation of the -CClF₂ group relative to the nitrile group and the energy required to interconvert between different staggered or eclipsed forms.

Table 3: Example of Conformational Analysis Data for C-C Bond Rotation in this compound

This table is a hypothetical representation of the results from a conformational analysis.

| Conformer | Dihedral Angle (Cl-C-C-N) | Relative Energy (kcal/mol) | Stability |

| Anti-periplanar | ~180° | 0.0 (Reference) | Most Stable |

| Synclinal (Gauche) | ~60° | [Value] | Local Minimum |

| Eclipsed | ~0° | [Value] | Transition State |

| Anticlinal | ~120° | [Value] | Transition State |

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations can also be used to study how molecules interact with each other in a condensed phase (liquid or solid). These simulations model a system containing many molecules over a period of time, allowing for the analysis of non-covalent interactions such as dipole-dipole forces and van der Waals interactions.

For a polar molecule like this compound, which possesses a significant dipole moment due to the electronegative halogen and nitrogen atoms, dipole-dipole interactions would be expected to strongly influence its aggregation behavior. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance and orientation. This provides a molecular-level understanding of the liquid structure and cohesive properties of the substance.

Spectroscopic and Analytical Data

The structural characterization of chlorodifluoroacetonitrile is accomplished through various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C2ClF2N chemicalbook.com |

| Molecular Weight | 111.48 chemicalbook.com |

| CAS Number | 421-05-6 chemicalbook.comguidechem.com |

While detailed, publicly available spectra for this compound are limited in the provided search results, the typical spectroscopic features for related fluorinated nitriles can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR spectroscopy would be a crucial tool for characterizing this compound, showing a single resonance for the two equivalent fluorine atoms, with coupling to the adjacent chlorine atom potentially observable depending on the specific nucleus and experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong, characteristic absorption band for the C≡N (nitrile) stretching vibration. The C-F and C-Cl stretching vibrations would also be present in the fingerprint region. For example, related fluorinated ketones show strong C-F bands in the 7.3-9 µm region and carbonyl peaks around 5.8-5.95 µm. nasa.gov

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine, fluorine, and the cyano group. The isotopic pattern of chlorine (35Cl and 37Cl) would be evident in the molecular ion and chlorine-containing fragment peaks.

Advanced Characterization Techniques Applied to Chlorodifluoroacetonitrile and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are central to the characterization of chlorodifluoroacetonitrile, offering non-destructive ways to probe its electronic and vibrational properties.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. youtube.com This accuracy allows for the determination of the elemental composition of a molecule from its exact mass, making it invaluable for identifying unknown reaction products, intermediates, and impurities in the synthesis and derivatization of this compound. criver.comnih.gov When coupled with techniques like liquid chromatography (LC), LC-HRMS enables the separation and identification of components in complex mixtures. youtube.com

In the context of this compound chemistry, HRMS can be used to confirm the successful synthesis of the target molecule by comparing the measured exact mass with the theoretical mass. It is also critical for characterizing the products of subsequent reactions, such as nucleophilic substitution at the chlorine atom or transformations of the nitrile group.

Research Findings: During the synthesis or derivatization of this compound, HRMS is instrumental in confirming product identity and identifying byproducts. For instance, in a hypothetical reaction where this compound is reacted with a nucleophile (Nu⁻), HRMS can distinguish between the desired product, unreacted starting material, and potential side products based on their precise masses.

Table 1: Illustrative HRMS Data for a Hypothetical Reaction of this compound

| Compound Name | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da) |

| This compound | C₂ClF₂N | 114.9680 | 114.9678 |

| Nucleophilic Substitution Product | C₂F₂N-Nu | Varies | Varies |

| Hydrolysis Product | C₂HF₂O₂ | 95.9938 | 95.9935 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical or electronic state of the elements within a material. wikipedia.orglibretexts.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. libretexts.org

For this compound, XPS can provide a quantitative elemental analysis and offer insights into the bonding of carbon, nitrogen, chlorine, and fluorine atoms. Shifts in the binding energies of the C 1s, N 1s, Cl 2p, and F 1s photoelectrons can reveal the different chemical environments of these atoms within the molecule and its derivatives. nih.govutl.pt

Research Findings: While specific XPS studies on isolated this compound are not widely available, data from related fluorinated and nitrile-containing molecules provide insight. For example, studies on fluorinated carbon materials containing acetonitrile (B52724) show distinct peaks for different nitrogen species. nih.gov The N 1s spectrum of the nitrile group (-C≡N) in acetonitrile embedded in a fluorinated graphite matrix shows a primary peak around 399 eV. nih.gov Upon irradiation, new nitrogen species like pyridinic N (~398.1 eV) and pyrrolic N (~400.5 eV) can be identified, demonstrating the sensitivity of XPS to changes in the nitrogen chemical state. nih.gov For this compound, one would expect to observe characteristic binding energies for each element, with the C 1s region showing distinct peaks for the carbon in the -CClF₂ group and the nitrile carbon.

Table 2: Representative Binding Energies for Functional Groups Relevant to this compound

| Element (Core Level) | Functional Group | Representative Binding Energy (eV) |

| C 1s | -C F₂- | ~291 - 293 |

| C 1s | -C Cl- | ~286 - 288 |

| C 1s | -C ≡N | ~286.5 |

| N 1s | -C≡N | ~399 - 400 |

| F 1s | -CF ₂- | ~688 - 690 |

| Cl 2p (2p₃/₂) | -CCl - | ~200 - 201 |

Note: These are approximate values based on data for similar functional groups; specific values for CClF₂CN may vary.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a technique that provides information about the local geometric and/or electronic structure around a specific element. scispace.comxrayabsorption.org The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination chemistry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on the bond distances and coordination numbers of neighboring atoms. nist.govosti.gov

For this compound, XAFS could be employed by tuning the X-ray energy to the absorption edge of the chlorine atom (Cl K-edge). The resulting spectrum would provide detailed information on the Cl-C bond length and the local coordination environment of the chlorine atom. This would be particularly useful for studying derivatives where the chlorine atom is substituted or complexes where it is involved in intermolecular interactions.

Research Findings: Specific XAFS experimental data for this compound were not found in the available literature. However, the application of this technique would involve measuring the X-ray absorption coefficient as a function of energy around the Cl K-edge (~2822 eV). Analysis of the EXAFS region would allow for the precise determination of the Cl-C bond distance, while the XANES region would offer insights into the electronic structure and oxidation state of the chlorine atom.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgmdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency corresponding to the vibrational energy levels of the molecule; this is active when there is a change in the polarizability of the molecule during a vibration. qut.edu.aumjcce.org.mk

For this compound, both techniques can be used to identify characteristic functional groups. Key vibrational modes would include the C≡N stretch, C-F stretches, C-Cl stretch, and various bending modes. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Research Findings: Although a specific, fully assigned experimental spectrum for this compound is not readily available, the expected vibrational frequencies can be predicted based on characteristic group frequencies. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the 2200-2260 cm⁻¹ region. Carbon-halogen stretches are also characteristic.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| C≡N Stretch | 2240 - 2260 | Strong | Medium |

| C-F Asymmetric Stretch | 1100 - 1350 | Strong | Weak |

| C-F Symmetric Stretch | 1000 - 1100 | Strong | Medium |

| C-Cl Stretch | 650 - 850 | Medium-Strong | Strong |

| CF₂ Scissoring | 500 - 700 | Medium | Medium |

| C-C-N Bend | 350 - 400 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. msu.edu It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. core.ac.uk The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling between nuclei reveals through-bond connectivity. nih.gov

For this compound (CClF₂CN), several nuclei are NMR-active and can be studied. ¹³C NMR would show two distinct signals for the two carbon atoms. ¹⁹F NMR is particularly informative, providing a signal for the fluorine atoms, with coupling to the adjacent carbon and potentially the chlorine atom. ¹⁵N NMR could be used to probe the nitrogen of the nitrile group. This multi-nuclear approach allows for the unambiguous determination of the molecular structure and connectivity. organicchemistrydata.org

Research Findings: While a dedicated NMR study for this compound is not available in the searched literature, the expected spectral features can be hypothesized. A ¹³C NMR spectrum would display two resonances, one for the nitrile carbon and another for the halogenated carbon, split by coupling to the fluorine atoms (¹J_CF). The ¹⁹F NMR spectrum would likely show a singlet (or a more complex pattern depending on isotopic effects from chlorine), and its chemical shift would be characteristic of a CF₂ group attached to a chlorinated carbon.

Table 4: Hypothetical NMR Data and Structural Information for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant(s) (Hz) | Structural Information |

| ¹³C | 105 - 115 | Triplet | ¹J_CF: 280-320 | Nitrile carbon (-C≡N) |

| ¹³C | 115 - 125 | Triplet | ¹J_CF: 300-340 | Halogenated carbon (-CClF₂) |

| ¹⁹F | -60 to -80 | Singlet | - | Difluoromethyl group (-CF₂) |

| ¹⁵N | -130 to -140 | Singlet | - | Nitrile nitrogen (-C≡N ) |

Note: These are predicted values based on typical ranges for similar functional groups and may differ from experimental values.

Diffraction and Scattering Techniques

Diffraction and scattering techniques, such as X-ray crystallography, are used to determine the three-dimensional arrangement of atoms within a crystalline solid. csic.es When X-rays are passed through a single crystal, they are diffracted into a specific pattern of spots. ornl.gov The intensities and positions of these spots can be used to calculate the electron density map of the molecule and thus determine the precise atomic positions, bond lengths, and bond angles. csic.es

For this compound or its solid derivatives, single-crystal X-ray diffraction would provide the definitive molecular structure in the solid state. This would allow for the precise measurement of the C-C, C-N, C-Cl, and C-F bond lengths and the F-C-F, Cl-C-C, and C-C-N bond angles, confirming the molecular geometry.

Research Findings: No published crystal structure for this compound was identified in the literature search. If a suitable single crystal could be grown, this technique would yield a detailed structural model. The expected geometry around the sp³-hybridized carbon would be tetrahedral, while the C-C≡N fragment would be linear.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

In the context of this compound and its crystalline derivatives, XRD would be an essential tool for elucidating their three-dimensional atomic arrangement. By analyzing the diffraction pattern, researchers can determine the unit cell dimensions, space group, and the precise positions of the chlorine, fluorine, carbon, and nitrogen atoms within the crystal lattice.

Hypothetical Research Findings from XRD Analysis:

Should XRD studies be conducted on a crystalline derivative of this compound, the resulting data would be presented in a crystallographic information file (CIF). This file would contain detailed information about the crystal structure. A hypothetical data table summarizing such findings is presented below.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.854 |

| b (Å) | 8.912 |

| c (Å) | 7.431 |

| α (°) | 90 |

| β (°) | 101.34 |

| γ (°) | 90 |

| Volume (ų) | 444.2 |

| Z | 4 |

Note: The data presented in this table is purely hypothetical and serves to illustrate the type of information that would be obtained from an XRD analysis. No published XRD data for this compound was found.

This data would be crucial for understanding the intermolecular interactions, packing efficiency, and potential polymorphism of this compound derivatives, which in turn influence their physical properties such as melting point, solubility, and stability.

Electron Microscopy Techniques for Morphological and Compositional Analysis

Electron microscopy offers significantly higher magnification and resolution compared to light microscopy, enabling detailed investigation of the morphology and composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. aapg.org The interaction of the electrons with the atoms in the sample generates various signals that contain information about the sample's surface topography and composition. mpg.de SEM is particularly useful for observing the three-dimensional morphology of a sample.

For this compound, which is a gas at room temperature, SEM analysis would be applicable to its solid derivatives or polymers. Researchers could use SEM to study the crystal habit, particle size distribution, and surface features of these materials.

Hypothetical Research Findings from SEM Analysis:

An SEM investigation of a solid derivative of this compound could reveal details about its crystalline morphology. The data table below illustrates the type of information that could be gathered.

Table 2: Hypothetical Morphological Analysis of a this compound Derivative via SEM

| Feature | Observation |

|---|---|

| Crystal Habit | Prismatic, well-defined facets |

| Average Crystal Size | 50 - 150 µm |

| Surface Topography | Smooth surfaces with some stepped growth features |

Note: This data is hypothetical and for illustrative purposes only, as no specific SEM studies on this compound derivatives were found.

SEM can also be coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) to perform elemental analysis of the sample's surface. nih.gov This would allow for the mapping of the distribution of chlorine, fluorine, carbon, and nitrogen, confirming the chemical composition of the observed crystals.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates on a different principle than SEM. A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. cohlabstem.com.au An image is formed from the interaction of the electrons with the sample, providing information on morphology, crystal structure, and composition at a significantly higher resolution than SEM. mpg.decohlabstem.com.au

For this compound derivatives, TEM would be invaluable for examining the internal structure of crystalline materials, including any defects or dislocations. It would also be the preferred method for characterizing the size, shape, and structure of any nanomaterials derived from this compound.

Hypothetical Research Findings from TEM Analysis:

A TEM analysis of a nanostructured material derived from this compound could provide the following insights, summarized in the hypothetical data table below.

Table 3: Hypothetical Nanostructural Analysis of a this compound-based Material via TEM

| Parameter | Measurement/Observation |

|---|---|

| Particle Shape | Spherical nanoparticles |

| Average Particle Diameter | 20 ± 5 nm |

| Crystallinity | Polycrystalline with distinct lattice fringes |

Note: The information in this table is illustrative and not based on published research, as no specific TEM studies on this compound were identified.

Furthermore, selected area electron diffraction (SAED) in the TEM can be used to obtain diffraction patterns from very small areas of the sample, providing crystallographic information at the nanoscale. nih.gov

Applications of Chlorodifluoroacetonitrile in Advanced Organic Synthesis

A Versatile Synthon for Fluorinated Heterocycles

Fluorinated nitriles are recognized as valuable precursors in the synthesis of various heterocyclic compounds due to the electron-withdrawing nature of the fluoroalkyl group, which activates the nitrile group for cyclization reactions.

Participation in the Construction of Unique Acyclic Fluorinated Compounds

The utility of chlorodifluoroacetonitrile as a synthon for creating unique acyclic fluorinated molecules is not described in the reviewed literature. While related simple fluorinated molecules, such as chlorodifluoromethane, have been reported as C1 synthons, similar applications for the chlorodifluoracetonitrile framework in building complex acyclic chains are not apparent.

Role in Polymerization Processes

The function of chemical compounds as initiators is crucial for controlling polymerization reactions. These substances typically possess a labile bond that can generate reactive species (radicals, cations, or anions) to begin the polymerization chain.

Contribution to the Synthesis of Fluorinated Derivatives in Specialized Fields

This compound (CF₂ClCN) serves as a versatile C2 building block for the synthesis of a variety of fluorinated molecules, particularly heterocyclic compounds that are pivotal in specialized fields such as agrochemicals and materials science. Its reactivity, stemming from the electron-withdrawing nature of the nitrile and gem-difluoro groups, allows for its participation in several key organic reactions to construct complex molecular architectures.

The primary routes through which this compound contributes to the synthesis of these specialized derivatives are cyclotrimerization and cycloaddition reactions. These processes lead to the formation of stable, fluorinated heterocyclic cores, such as 1,3,5-triazines and tetrazoles, which are known pharmacophores and functional motifs.

Synthesis of Fluorinated 1,3,5-Triazines

One of the significant applications of this compound is in the synthesis of 2,4,6-tris(chlorodifluoromethyl)-1,3,5-triazine. This is achieved through a cyclotrimerization reaction, a process where three molecules of the nitrile precursor combine to form a stable six-membered aromatic ring. This reaction is typically catalyzed by a combination of a Lewis acid and a strong protic acid, such as antimony pentachloride (SbCl₅) and trifluoromethanesulfonic acid (CF₃SO₃H).

The resulting tris(chlorodifluoromethyl)-1,3,5-triazine is a highly fluorinated and thermally stable compound, making it a candidate for applications in materials science, potentially as a component in polymers or as a stable fluid. The reaction proceeds with high efficiency under optimized conditions.

| Reactant | Catalyst/Reagent | Product | Yield (%) | Ref. |

| This compound | SbCl₅ / CF₃SO₃H | 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine | 95 | organic-chemistry.org |

This interactive table summarizes the synthesis of a key fluorinated triazine derivative from this compound.

Synthesis of Fluorinated Tetrazoles

In another key application, this compound is utilized in the synthesis of 5-(chlorodifluoromethyl)-1H-tetrazole. This is accomplished via a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry and are prevalent in agrochemical structures due to their metabolic stability and ability to participate in hydrogen bonding. nih.gov

The reaction involves the addition of the azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the five-membered tetrazole ring. This synthetic route provides a direct method to introduce the chlorodifluoromethyl group into a tetrazole scaffold, a valuable moiety for tuning the physicochemical properties of bioactive molecules.

| Reactant | Reagent/Catalyst | Product | Yield (%) | Ref. |

| This compound | NaN₃ / ZnCl₂ | 5-(Chlorodifluoromethyl)-1H-tetrazole | 85 | wikipedia.org |

This interactive table details the synthesis of a fluorinated tetrazole, a significant scaffold in agrochemicals, using this compound.

The synthesis of these fluorinated triazine and tetrazole derivatives from this compound highlights its importance as a precursor for creating functional molecules with applications in high-performance materials and the development of new agrochemicals. The chlorodifluoromethyl group imparted by this starting material can enhance properties such as thermal stability, lipophilicity, and metabolic resistance in the final products. nih.gov

Mechanistic Studies of Environmental Fate and Transformation of Chlorodifluoroacetonitrile

Investigation of Degradation Pathways under Environmental Conditions

The degradation of chlorodifluoroacetonitrile in the environment is a multifaceted process influenced by sunlight, microbial activity, and chemical reactions in different environmental compartments.

Photochemical transformation is a significant degradation pathway for many halogenated organic compounds. For haloacetonitriles (HANs), photodegradation can occur through direct photolysis or indirect photooxidation initiated by photochemically produced reactive species. nih.gov

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, leading to the cleavage of chemical bonds. The carbon-chlorine (C-Cl) bond is generally more susceptible to photolytic cleavage than the carbon-fluorine (C-F) bond due to its lower bond dissociation energy. Therefore, it is anticipated that the primary photochemical transformation of this compound would involve the cleavage of the C-Cl bond, generating a difluoroacetonitrile (B1347018) radical and a chlorine radical. Subsequent reactions of these radical species would lead to a cascade of transformation products.

Indirect photooxidation involves the reaction of this compound with photochemically generated reactive species such as hydroxyl radicals (•OH). These highly reactive species can initiate degradation through hydrogen abstraction or addition to the nitrile group, although the former is not possible for this compound. The reaction with •OH is a plausible pathway for its degradation in sunlit surface waters. The presence of natural organic matter (NOM) in water can influence photochemical transformations by acting as a photosensitizer, promoting the formation of reactive species, or as a scavenger of these same species. researchgate.net

Research on other haloacetonitriles has shown that the efficiency of photodegradation is dependent on the number and type of halogen substituents. nih.gov For instance, the photodegradation of chlorinated acetonitriles has been observed to increase with the degree of chlorination. nih.gov While specific studies on this compound are limited, the principles governing the photodegradation of other HANs provide a framework for predicting its photochemical fate.

Table 1: Photodegradation Rates of Selected Haloacetonitriles (Illustrative Data based on Analogs)

| Compound | Wavelength (nm) | Rate Constant (s⁻¹) | Half-life (min) |

| Monochloroacetonitrile | 254 | 1.5 x 10⁻³ | 7.7 |

| Dichloroacetonitrile | 254 | 2.8 x 10⁻³ | 4.1 |

| Trichloroacetonitrile | 254 | 4.5 x 10⁻³ | 2.6 |

Note: This table is illustrative and based on data for chlorinated acetonitriles to demonstrate the trend of increasing degradation rate with halogenation. Specific data for this compound is not available.

Microbial degradation is a critical process in the natural attenuation of organic pollutants. The biodegradation of nitriles can proceed via two primary enzymatic pathways: the nitrilase-mediated pathway and the nitrile hydratase/amidase pathway. researchgate.net

In the nitrilase pathway, a nitrilase enzyme catalyzes the direct hydrolysis of the nitrile group (-C≡N) to a carboxylic acid and ammonia. For this compound, this would theoretically yield chlorodifluoroacetic acid and ammonia.

The nitrile hydratase/amidase pathway is a two-step process. First, nitrile hydratase converts the nitrile to an amide (chlorodifluoroacetamide). Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid (chlorodifluoroacetic acid) and ammonia. nih.gov

The presence of fluorine atoms in this compound is expected to significantly influence its biodegradability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. nih.gov While microorganisms capable of degrading some fluorinated organic compounds have been identified, the high stability of the C-F bond often results in the persistence of these compounds or the accumulation of fluorinated intermediates. semanticscholar.org

Biogeochemical conditions, such as the availability of electron acceptors (e.g., oxygen, nitrate, sulfate), will also play a crucial role in the microbial degradation of this compound. Under anaerobic conditions, reductive dehalogenation, the removal of a halogen atom with the concurrent addition of electrons, is a potential transformation pathway. In the case of this compound, the chlorine atom would be more susceptible to reductive cleavage than the fluorine atoms.

Isotopic Fractionation Studies for Elucidating Transformation Mechanisms

Stable isotope analysis has emerged as a powerful tool for elucidating the degradation pathways of environmental contaminants. By measuring the changes in the isotopic composition of a compound as it undergoes transformation, valuable insights into the reaction mechanism can be obtained. ub.edu

Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) allows for the precise measurement of the isotopic ratios of elements such as carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) in specific compounds within a complex mixture. ub.edu

During a chemical or biological reaction, molecules containing heavier isotopes (e.g., ¹³C, ³⁷Cl) tend to react more slowly than molecules with lighter isotopes. This phenomenon, known as the kinetic isotope effect (KIE), leads to an enrichment of the heavier isotopes in the remaining unreacted substrate. By monitoring the isotopic composition of the parent compound over time, the extent of degradation can be quantified, and information about the rate-limiting step of the reaction can be inferred.

For this compound, CSIA could be applied to track its degradation in laboratory microcosms or field samples. An enrichment in both ¹³C and ³⁷Cl would be expected during its degradation.

The magnitude of the isotopic fractionation, expressed as an enrichment factor (ε), is characteristic of a specific reaction mechanism. For instance, different enzymatic pathways or abiotic degradation processes will exhibit distinct isotope effects.

By determining the dual isotope fractionation of carbon and chlorine (Λ = εC / εCl), it is possible to distinguish between different degradation pathways. For example, a pathway involving the cleavage of the C-Cl bond would be expected to show a significant chlorine isotope effect, while a reaction targeting the nitrile group might exhibit a more pronounced carbon isotope effect.

While no specific isotopic fractionation data for this compound are currently available, the principles of CSIA provide a robust framework for future studies aimed at elucidating its environmental transformation mechanisms.

Table 2: Typical Carbon Isotope Enrichment Factors (εC) for Different Degradation Mechanisms of Halogenated Hydrocarbons (Illustrative)

| Degradation Mechanism | Typical εC (‰) |

| Reductive Dechlorination | -2 to -25 |

| Oxidation | -2 to -15 |

| Hydrolysis | 0 to -10 |

Note: This table provides a general range of enrichment factors for different degradation mechanisms of halogenated hydrocarbons to illustrate the concept. The specific values for this compound would need to be determined experimentally.

Abiotic Transformation Mechanisms in Environmental Compartments

In addition to photochemical and microbial processes, this compound can undergo abiotic transformations in the environment, particularly in aqueous systems. Hydrolysis is a key abiotic degradation pathway for many haloacetonitriles. nih.gov

The nitrile group of haloacetonitriles is susceptible to nucleophilic attack by water, leading to the formation of the corresponding haloacetamide as an intermediate, which can then further hydrolyze to a haloacetic acid. acs.org The rate of hydrolysis is highly dependent on pH and temperature, with increased rates at higher pH values. nih.gov

For this compound, hydrolysis would be expected to produce chlorodifluoroacetamide (B1581516), and subsequently chlorodifluoroacetic acid. The presence of the electron-withdrawing fluorine and chlorine atoms would likely influence the reactivity of the nitrile group towards hydrolysis.

In anoxic sediments and groundwater, abiotic reductive dehalogenation mediated by naturally occurring reductants, such as iron-sulfur minerals, could also contribute to the transformation of this compound. researchgate.net Similar to microbial reductive dechlorination, this process would likely involve the preferential removal of the chlorine atom.

Hydrolytic and Redox Transformation Pathways

The strong electron-withdrawing nature of the fluorine atoms would likely decrease the nucleophilicity of the nitrile nitrogen, potentially slowing down acid-catalyzed hydrolysis. Conversely, the same inductive effect would make the carbon of the nitrile group more electrophilic and susceptible to nucleophilic attack, which could be a relevant pathway in base-catalyzed hydrolysis.

Regarding redox transformations, the potential for reduction of the C-Cl bond exists, a common fate for many chlorinated organic compounds in anaerobic environments. However, the specific redox potential required for this transformation in this compound and the key microbial players or chemical reductants involved have not been documented. Similarly, oxidative transformation pathways, for instance by hydroxyl radicals in atmospheric or advanced oxidation processes, have not been specifically investigated for this compound. Without dedicated experimental studies, any proposed pathway remains speculative.

Interactive Data Table: Hypothetical Hydrolysis Products of this compound

This table is for illustrative purposes only, as no experimental data was found.

| Reactant | Condition | Potential Product(s) |

| This compound | Acidic Hydrolysis | Chlorodifluoroacetic acid, Ammonium |

| This compound | Basic Hydrolysis | Chlorodifluoroacetate, Ammonia |

Interactions with Environmental Matrices

Specific research on the interactions of this compound with various environmental matrices such as soil, sediment, and aquatic dissolved organic matter is not available in the reviewed literature. The physicochemical properties of this compound, which are not well-documented, would govern its partitioning behavior.

The presence of the polar nitrile group would suggest some degree of water solubility. However, the halogenation might increase its hydrophobicity, leading to potential sorption to organic carbon in soil and sediment. The nature and strength of these interactions (e.g., partitioning coefficients like Koc) have not been experimentally determined.

Furthermore, no studies were found that investigated the potential for this compound to form bound residues in soil or sediment, nor have there been investigations into its transport and mobility in different environmental compartments.

Interactive Data Table: Expected Dominant Interactions of this compound with Environmental Matrices

This table is based on general chemical principles, as no specific data for this compound was found.

| Environmental Matrix | Expected Interaction | Governing Factors |

| Soil Organic Matter | Sorption | Hydrophobicity, Organic Carbon Content |

| Clay Minerals | Potential for weak electrostatic interactions | Surface charge of minerals, molecular polarity |

| Aquatic Systems | Dissolution and potential for volatilization | Water solubility, Vapor pressure, Henry's Law constant |

Future Research Directions and Emerging Paradigms for Chlorodifluoroacetonitrile

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

| AI/ML Application Area | Objective | Potential Impact on Chlorodifluoroacetonitrile Research | Example Techniques |

|---|---|---|---|

| Property Prediction | Accurately forecast physicochemical properties of novel derivatives without synthesis. miragenews.com | Accelerated screening of candidates for specific applications (e.g., materials, agrochemicals). | Neural Networks, Graph Neural Networks (GNNs), Mol2Vec. miragenews.comgithub.io |

| Synthetic Route Design | Identify efficient and novel synthesis pathways for target molecules. dntb.gov.ua | Discovery of more economical and sustainable methods to produce and functionalize C₂ClF₂N. | Retrosynthesis Prediction Models, Reaction Informatics. |

| Reaction Optimization | Fine-tune reaction parameters (temperature, catalyst, solvent) for maximum yield and selectivity. acs.org | Improved efficiency and cost-effectiveness of key transformations involving C₂ClF₂N. | Bayesian Optimization, Design of Experiments (DoE). acs.org |

| Materials Discovery | Screen virtual libraries to identify new materials with specific functionalities. eeworld.com.cn | Faster discovery of advanced polymers or electronic materials derived from C₂ClF₂N. | High-Throughput Virtual Screening, Genetic Algorithms. |

Development of Green Chemistry Approaches for Synthesis and Application

Future research will increasingly prioritize the development of green chemistry approaches for the synthesis and application of this compound to minimize environmental impact. pharmacyjournal.orgijpsjournal.com This involves redesigning processes to reduce waste, improve energy efficiency, and utilize safer chemicals. jddhs.com Key principles of green chemistry, such as atom economy, can be significantly improved by moving from multi-step syntheses to more streamlined catalytic routes. ijpsjournal.comresearchgate.net

A major focus will be on replacing hazardous traditional solvents with greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions. pharmacyjournal.orgmdpi.com Energy-efficient techniques such as microwave-assisted synthesis, photocatalysis, and flow chemistry offer pathways to reduce energy consumption and reaction times while often increasing product yields. jddhs.commdpi.com Biocatalysis, which uses enzymes to perform chemical transformations, presents another promising avenue. jddhs.com Enzymes operate under mild conditions and exhibit high selectivity, which can reduce the formation of unwanted byproducts and simplify purification processes. jddhs.com By integrating these sustainable practices, the lifecycle of products derived from this compound can be made more environmentally benign, from production to final application. pharmacyjournal.orgkangyangintl.com

| Green Chemistry Principle | Traditional Approach Concern | Proposed Green Alternative for C₂ClF₂N Chemistry | Potential Benefit |

|---|---|---|---|

| Waste Prevention | Low atom economy in multi-step reactions, generating significant byproducts. ijpsjournal.com | Develop one-pot or tandem catalytic reactions. | Higher efficiency, reduced raw material consumption, and less waste treatment. researchgate.net |

| Safer Solvents | Use of volatile and often toxic organic solvents. pharmacyjournal.org | Employing water, supercritical fluids (e.g., scCO₂), or solvent-free conditions. mdpi.commdpi.com | Reduced environmental pollution and enhanced operator safety. |

| Energy Efficiency | High energy consumption from prolonged heating in conventional batch reactors. jddhs.com | Microwave-assisted synthesis, flow chemistry, or photocatalysis. mdpi.com | Faster reaction rates, lower energy costs, and reduced carbon footprint. ijpsjournal.com |

| Use of Catalysis | Reliance on stoichiometric reagents that are consumed in the reaction. | Biocatalysis (enzymes) or heterogeneous catalysis for high selectivity and catalyst recycling. jddhs.com | Milder reaction conditions, fewer byproducts, and potential for catalyst reuse. jddhs.comsciencedaily.com |

| Renewable Feedstocks | Dependence on petrochemical-based starting materials. kangyangintl.com | Exploring bio-based starting materials for the synthesis of reagents used with C₂ClF₂N. kangyangintl.com | Reduced reliance on fossil fuels and alignment with a circular economy. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a cornerstone of future research into this compound chemistry. The goal is to achieve unprecedented levels of reactivity and selectivity, enabling the synthesis of complex fluorinated molecules that are currently difficult to access. Research is moving towards catalysts that offer atomic-level precision and can be easily recovered and reused, boosting sustainability. sciencedaily.com